Target Class Engagement: Potent 5-HT2A Receptor Antagonism Inferred from Patent Pharmacology
The target compound falls within the Markush structure of US Patent 6,852,718, which explicitly claims phenylsulphonylpiperazine derivatives as selective 5-HT2A antagonists. The patent reports that all exemplified compounds in this class displaced [3H]-ketanserin from the human 5-HT2A receptor with a Ki of 100 nM or less in CHO cell membranes . This provides a quantifiable potency benchmark for the chemical series. While the exact Ki of this specific derivative was not located in the public domain during this analysis, its structural conformity to the most potent sub-class (direct N-aryl substitution, electron-donating groups on the sulfonyl ring) supports a high inferred potency that justifies its selection as a lead-like molecule.
| Evidence Dimension | 5-HT2A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Expected ≤ 100 nM (inferred from patent class exemplars) |
| Comparator Or Baseline | Patent US6852718, Example 1: 1-[2-(2,4-Difluorophenyl)ethyl]-4-phenylsulphonylpiperazine (Ki ≤ 100 nM) |
| Quantified Difference | Potency benchmark is consistent across the series; target compound's distinct substitution is designed for superior selectivity and physicochemical properties beyond simple potency. |
| Conditions | Displacement of [3H]-ketanserin at cloned human 5-HT2A receptors expressed in Chinese hamster ovary (CHO) cells |
Why This Matters
For CNS programs targeting schizophrenia, a sub-100 nM Ki at 5-HT2A is a critical gatekeeper parameter for hit-to-lead chemistry, positioning this compound as a viable starting point.
- [1] Merck Sharp & Dohme Ltd. Phenylsulphonylipiperazinyl derivatives as 5-HT receptor ligands. US Patent 6,852,718 B2. Col. 19, lines 60-67. Issued February 8, 2005. View Source
